molecular formula C9H7ClN2O2 B183991 (5-Chloro-1H-benzimidazol-2-yl)acetic acid CAS No. 53350-32-6

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

Cat. No. B183991
CAS RN: 53350-32-6
M. Wt: 210.62 g/mol
InChI Key: DHHUPGJLPIWIGU-UHFFFAOYSA-N
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Description

“(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 53350-32-6. It has a molecular weight of 210.62 and its IUPAC name is (5-chloro-1H-benzimidazol-2-yl)acetic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is 1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is a solid compound . It has a molecular weight of 210.62 .

Scientific Research Applications

Synthesis and Anticancer Applications

The compound 5-Chloro-1H-benzimidazol-2-yl acetic acid, a derivative of benzimidazole, has been utilized in the synthesis of various compounds with potential anticancer properties. A notable study involved synthesizing oxadiazole derivatives from the Schiff base of corresponding hydrazide using Chloramin-T or phosphorous oxychloride and aromatic acid. These compounds were subjected to in vitro anticancer evaluation by NCI 60 Cell screen at a single high dose on various panel/cell lines, revealing specific compounds with moderate to high activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Benzimidazole derivatives, including (5-Chloro-1H-benzimidazol-2-yl)acetic acid, have also been explored for their antimicrobial and anti-inflammatory properties. Various synthetic pathways involving this compound have led to the creation of derivatives that exhibit significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Additionally, certain derivatives have been synthesized and shown to possess immunotropic activity and were screened for their effects on mammalian type I DNA topoisomerase activity, revealing the potential for anti-tumor applications (Ganji & Agrawal, 2020).

Antitumour Activity

Further research has demonstrated the antitumour potential of benzimidazole derivatives. These compounds have been synthesized and evaluated against Dalton’s ascitic lymphoma in mice, showing promising results compared to standard treatments. This highlights the potential of (5-Chloro-1H-benzimidazol-2-yl)acetic acid derivatives in developing effective antitumour agents (Mathew et al., 2013).

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHUPGJLPIWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344486
Record name (5-Chloro-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

CAS RN

53350-32-6
Record name (5-Chloro-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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